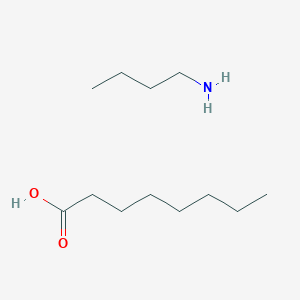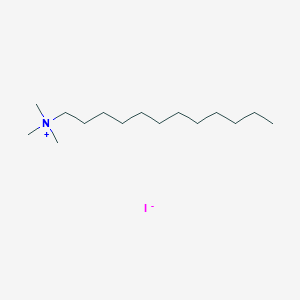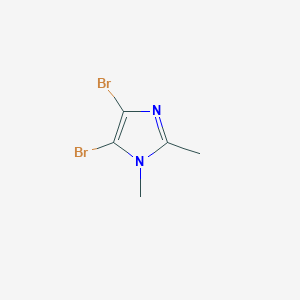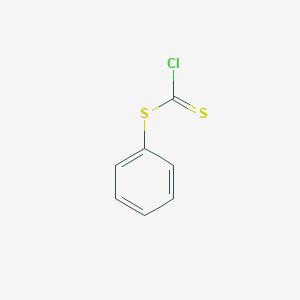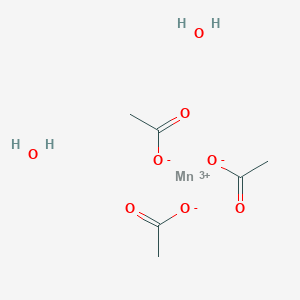
1-(Dimethylamino)propan-2-ylcarbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)propan-2-ylcarbamodithioic acid, also known as ALDH2 activator, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a carbamodithioic acid derivative that has been shown to have a variety of biochemical and physiological effects. The purpose of
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is through the activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid. 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is an enzyme that is responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. Activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid by 1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to increase the rate of acetaldehyde metabolism, thereby reducing the severity of alcohol-induced liver damage and decreasing the risk of alcohol-related cancers.
Biochemische Und Physiologische Effekte
1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to have a variety of biochemical and physiological effects. In addition to its role in alcohol metabolism, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Dimethylamino)propan-2-ylcarbamodithioic acid in lab experiments include its ability to activate 1-(Dimethylamino)propan-2-ylcarbamodithioic acid, which can be useful in studying the effects of acetaldehyde metabolism on various physiological processes. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which may make it useful in studying the mechanisms of action of other drugs and compounds. The limitations of using 1-(Dimethylamino)propan-2-ylcarbamodithioic acid in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Zukünftige Richtungen
There are several potential future directions for research on 1-(Dimethylamino)propan-2-ylcarbamodithioic acid. One area of research is in the development of new drugs and compounds that target 1-(Dimethylamino)propan-2-ylcarbamodithioic acid activation for the treatment of alcoholism and other diseases. Another area of research is in the development of new methods for synthesizing 1-(Dimethylamino)propan-2-ylcarbamodithioic acid that are more efficient and cost-effective. Finally, there is potential for research on the biochemical and physiological effects of this compound in other areas of medicine, such as cancer treatment and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of dimethylamine with carbon disulfide to form dimethylaminothiocarbonyl sulfenyl chloride. This compound is then reacted with isopropylamine to form 1-(Dimethylamino)propan-2-ylcarbamodithioic acid.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of alcoholism. This compound has been shown to activate the enzyme aldehyde dehydrogenase 2 (1-(Dimethylamino)propan-2-ylcarbamodithioic acid), which is responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. Activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to reduce the severity of alcohol-induced liver damage and decrease the risk of alcohol-related cancers.
Eigenschaften
CAS-Nummer |
18997-71-2 |
|---|---|
Produktname |
1-(Dimethylamino)propan-2-ylcarbamodithioic acid |
Molekularformel |
C6H14N2S2 |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
1-(dimethylamino)propan-2-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-5(4-8(2)3)7-6(9)10/h5H,4H2,1-3H3,(H2,7,9,10) |
InChI-Schlüssel |
OUZPRJADQOPFJN-UHFFFAOYSA-N |
Isomerische SMILES |
CC(CN(C)C)N=C(S)S |
SMILES |
CC(CN(C)C)NC(=S)S |
Kanonische SMILES |
CC(CN(C)C)NC(=S)S |
Synonyme |
N-[2-(Dimethylamino)-1-methylethyl]carbamodithioic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



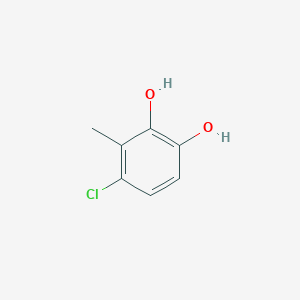
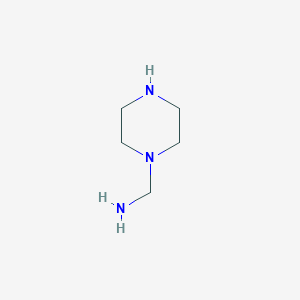
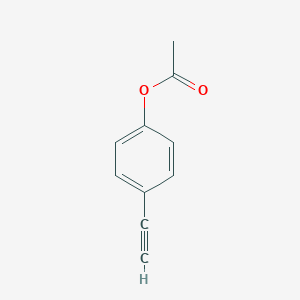
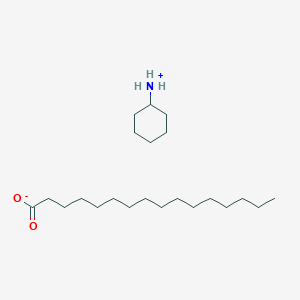
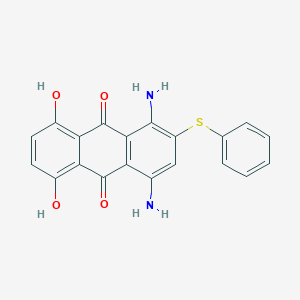
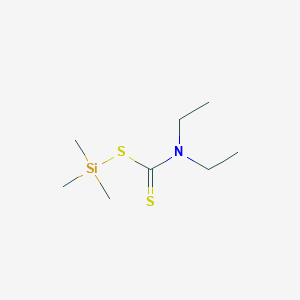
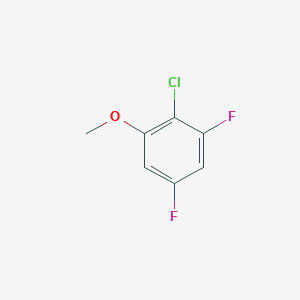
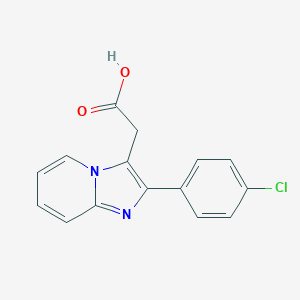
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
